Azido-PEG2-CH2CO2H

Description

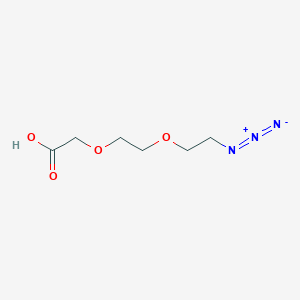

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIIYNXOTJRSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Azido-PEG2-CH2CO2H: A Core Moiety in Modern Bioconjugation and Drug Discovery

This guide provides an in-depth exploration of 1-Azido-3,6-dioxaoctanoic acid, systematically referred to as this compound. We will dissect its molecular architecture, explore its reactivity, and provide field-proven insights into its application as a cornerstone in bioconjugation, click chemistry, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Molecular Profile and Physicochemical Properties

This compound is a heterobifunctional linker molecule. Its structure is defined by two key reactive termini separated by a hydrophilic diethylene glycol (PEG2) spacer. The terminal azide group (-N₃) is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal carboxylic acid (-COOH) provides a classic anchor point for covalent linkage to primary amines on biomolecules via amide bond formation.

The PEG2 spacer is not merely a passive linker; it imparts critical physicochemical properties. Its hydrophilicity enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which is often a significant challenge in drug development and biological assays. This spacer also provides flexibility and mitigates steric hindrance between the conjugated partners.

Table 1: Physicochemical and Technical Data for this compound

| Property | Value | Source(s) |

| Systematic Name | 2-(2-(2-Azidoethoxy)ethoxy)acetic acid | Broadpharm |

| Synonyms | 1-Azido-3,6-dioxaoctanoic acid | Broadpharm |

| Molecular Formula | C₆H₁₁N₃O₄ | Broadpharm, MilliporeSigma |

| Molecular Weight | 189.17 g/mol | Broadpharm, MilliporeSigma |

| CAS Number | 865293-93-6 | MilliporeSigma |

| Appearance | Colorless to pale yellow oil | Broadpharm |

| Purity | Typically ≥95% (by NMR and LC-MS) | Broadpharm |

| Solubility | Soluble in water, DMSO, DMF, Methanol | Broadpharm |

| Storage | Store at -20°C, protect from light | Broadpharm, MilliporeSigma |

Core Applications & Mechanistic Insights

The utility of this compound stems from its dual-handle structure, allowing for sequential or orthogonal conjugation strategies. This makes it a powerful tool for constructing complex molecular architectures.

Role as a Heterobifunctional Linker

The molecule's primary function is to bridge two different molecular entities. The carboxylic acid is typically the first point of attachment. It can be "activated" to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond. Once this first conjugation is complete, the azide terminus is available for a subsequent, highly specific reaction.

The Power of Click Chemistry: The Azide Handle

The azide group is relatively inert to common biological nucleophiles, making it an ideal bioorthogonal handle. Its true power is unleashed in the context of click chemistry. The CuAAC reaction between an azide and a terminal alkyne is exceptionally efficient, specific, and high-yielding, proceeding under mild, aqueous conditions compatible with sensitive biological systems. This reaction forms a highly stable triazole ring, covalently linking the two partners.

This specificity allows researchers to "click" on a second molecule of interest (e.g., a fluorescent dye, a drug payload, or another protein) onto the azide-functionalized biomolecule with minimal side reactions or purification challenges.

Application in PROTAC Development

This compound is a valuable building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate specific disease-causing proteins. A typical PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them.

This linker is not just a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a synthetically convenient and effective scaffold for constructing the linker portion of a PROTAC, allowing for modular assembly via its two distinct reactive handles.

Experimental Protocol: Amine Conjugation via NHS Ester

This protocol describes a self-validating system for the conjugation of this compound to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.

Materials

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing biomolecule (e.g., Protein > 1 mg/mL)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Crucially, avoid amine-containing buffers like Tris, as they will compete in the reaction.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification.

Step-by-Step Methodology

Step 1: Activation of Carboxylic Acid

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 100 mM.

-

In a microfuge tube, combine a 20-fold molar excess of the linker with a 25-fold molar excess of both EDC and NHS relative to the amount of biomolecule to be conjugated.

-

Causality: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to react with the activated carboxyl, forming a semi-stable NHS ester. This intermediate is less prone to hydrolysis in aqueous buffer than the EDC-activated acid, increasing the efficiency of the subsequent reaction with the amine.

-

Incubate this activation mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Biomolecule

-

Immediately add the activated Azido-PEG2-NHS ester mixture to your biomolecule solution (in amine-free buffer).

-

The reaction volume should be kept minimal to ensure high reactant concentrations.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.

-

Causality: The primary amine on the biomolecule attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.

Step 3: Quenching and Purification

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes.

-

Causality: The excess primary amines in the Tris buffer will react with and "quench" any remaining unreacted NHS-ester, preventing non-specific modifications in subsequent steps.

-

Remove the excess, unreacted linker and byproducts (e.g., EDC, NHS, Tris) by running the reaction mixture through a desalting column or via dialysis against PBS.

Step 4: Validation (Self-Validating System)

-

The success of the conjugation can be validated by downstream applications. For example, the newly installed azide can be reacted with an alkyne-fluorophore via a CuAAC reaction. A successful conjugation will result in a fluorescently labeled biomolecule, which can be confirmed by techniques like SDS-PAGE with fluorescence imaging or mass spectrometry.

Handling and Storage

-

Handling: Azides can be energetic compounds. While this molecule is generally stable, avoid exposure to strong reducing agents, strong acids, or excessive heat. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: For long-term stability, the compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Conclusion

This compound is more than a simple linker; it is a versatile and enabling tool for chemical biology and drug discovery. Its heterobifunctional nature, combined with the biocompatible PEG spacer, provides a robust and reliable method for constructing complex bioconjugates. The orthogonality of its reactive handles allows for precise, controlled assembly of molecules, a feature that is particularly critical in the modular design of advanced therapeutics like PROTACs. Understanding the causality behind its activation and reaction mechanisms is key to leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to Azido-PEG2-CH2CO2H: A Versatile Heterobifunctional Linker in Modern Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Azido-PEG2-CH2CO2H. We will delve into its core chemical principles, strategic applications, and the validated protocols essential for its successful implementation in the laboratory. The narrative is structured to provide not just procedural steps, but the causal, field-proven insights that underpin expert experimental design.

Introduction: The Strategic Value of a Precisely Engineered Linker

In the landscape of advanced therapeutics and diagnostics, the ability to covalently link distinct molecular entities with precision and stability is paramount. Heterobifunctional linkers are the linchpins of this capability, enabling the construction of complex architectures like Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2] this compound, also known as 8-Azido-3,6-dioxaoctanoic acid, has emerged as a particularly valuable tool in this context.[3]

It is a monodisperse, or discrete, polyethylene glycol (dPEG®) linker, meaning it has a precise, single chemical structure with an exact molecular weight, unlike polydisperse polymers which are a mixture of different chain lengths.[4] This linker is defined by its two distinct, terminally located functional groups: an azide (-N₃) and a carboxylic acid (-COOH), separated by a two-unit ethylene glycol spacer. This specific architecture provides a powerful and versatile platform for sequential or orthogonal bioconjugation strategies. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, a critical feature for improving the pharmacokinetic properties of biotherapeutics.[5][6][7]

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step toward leveraging its full potential.

Chemical Structure

The structure is elegantly simple, yet highly functional. The short PEG chain provides spatial separation between the conjugated molecules, mitigating potential steric hindrance, while its hydrophilic nature counters the hydrophobicity often associated with small molecule drugs or dyes.[8]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this linker provides a quick reference for experimental planning.

| Property | Value | Reference |

| Chemical Name | 8-Azido-3,6-dioxaoctanoic acid | [3] |

| CAS Number | 882518-90-3 | [9] |

| Molecular Formula | C₆H₁₁N₃O₄ | [3][10] |

| Molecular Weight | 189.17 g/mol | [3] |

| Appearance | Colorless Oil | [11] |

| Solubility | Soluble in water and most organic solvents | [6][12] |

The Functional Ends: A Tale of Two Chemistries

The power of this compound lies in the orthogonal reactivity of its two terminal groups. This allows for a controlled, stepwise approach to building complex molecular conjugates.

The Carboxylic Acid Terminus: Amine Coupling

The carboxylic acid group provides a robust handle for conjugation to primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides.[13] This reaction is not spontaneous; the carboxyl group must first be activated to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Causality Behind the Choice: The most common and reliable method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[14][15] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the starting carboxylate. The inclusion of NHS intercepts this unstable intermediate to form a more stable NHS ester. This semi-stable ester then reacts efficiently with primary amines to form a strong, stable amide bond, releasing NHS as a byproduct.[16] This two-step, one-pot reaction provides higher yields and greater control compared to using EDC alone.

Caption: Workflow for conjugating this compound to a protein.

Protocol 1: Protein Conjugation via Amine Coupling

This protocol is a self-validating system. Successful conjugation can be confirmed by techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Reagent Preparation:

-

Equilibrate the protein of interest into an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 for activation).

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in the same activation buffer or water immediately before use.

-

Dissolve this compound in an organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

-

-

Activation of Carboxylic Acid:

-

To the this compound solution, add a 1.5-fold molar excess of both EDC and Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Conjugation to Protein:

-

Adjust the pH of the protein solution to 7.2-7.5 using a reaction buffer like PBS. The slightly basic pH deprotonates the primary amines, increasing their nucleophilicity.

-

Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker over protein is a common starting point, but this should be optimized for your specific protein.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

(Optional but recommended) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted linker.

-

Remove excess linker and byproducts using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.[17]

-

The Azide Terminus: The Power of Click Chemistry

The azide group is the cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and—most importantly—bioorthogonal.[18] Bioorthogonality means the azide and its reaction partner (an alkyne) are essentially inert to the complex milieu of functional groups found in biological systems, ensuring the reaction occurs only between the desired partners.[18] This specificity is the key to its power.

There are two main variants of the azide-alkyne cycloaddition:

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None (Copper-free) |

| Kinetics | Very fast | Fast, but generally slower than CuAAC |

| Biocompatibility | Copper catalyst can be toxic to living cells | Excellent, widely used for in vivo labeling |

| Primary Use Case | In vitro conjugation, material science | Live-cell imaging, in vivo applications |

Causality Behind the Choice: For many drug development applications, particularly those involving sensitive proteins or live cells, SPAAC is the preferred method as it obviates the need for a potentially cytotoxic copper catalyst.[19][20] The reaction is driven by the release of ring strain in the cyclooctyne partner upon forming the stable triazole ring.[21]

Caption: Workflow for a copper-free SPAAC click chemistry reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-functionalized protein (from Protocol 1) to a molecule bearing a strained alkyne like DBCO.

-

Reagent Preparation:

-

Ensure the purified azide-functionalized protein is in a suitable reaction buffer, such as PBS, pH 7.4.

-

Dissolve the DBCO-functionalized molecule (e.g., a small molecule drug, fluorescent dye) in a compatible solvent like DMSO to create a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add a 3- to 10-fold molar excess of the DBCO-functionalized molecule to the solution of the azide-protein conjugate.[22] The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.

-

Gently mix the solution.

-

-

Incubation:

-

Incubate the reaction for 2-12 hours.[22] The reaction can be performed at room temperature or 37°C. Reaction progress can be monitored by SDS-PAGE, HPLC, or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the final bioconjugate to remove any unreacted DBCO-molecule and other reagents. The purification method will depend on the nature of the final product but may include size-exclusion chromatography, affinity chromatography, or dialysis.

-

Strategic Applications in Drug Development

The unique properties of this compound make it a powerful tool for creating sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[][24] The linker connecting the antibody and the drug is a critical component that influences the ADC's efficacy and safety.[25] Using a hydrophilic PEG linker like this compound can:

-

Enhance Solubility: It counteracts the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[8][26]

-

Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce clearance by the immune system, prolonging its circulation half-life.[8][][27]

-

Enable Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers can allow more drug molecules to be attached to each antibody without causing aggregation, potentially increasing potency.[8][25]

Caption: Role of the linker in an Antibody-Drug Conjugate.

Critical Considerations: Handling and Safety of Azido Compounds

The azide functional group is an "explosophore," an energy-rich moiety that can decompose explosively, releasing nitrogen gas.[28][29] While the this compound molecule is generally considered safe under normal laboratory conditions due to its molecular structure, it is imperative to follow strict safety protocols.

-

Stability Assessment: The stability of organic azides can be estimated using two general rules:

-

Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₆H₁₁N₃O₄), the C/N ratio is 6/3 = 2, which is in a range considered acceptable for synthesis and storage in moderate quantities.[30][31]

-

Rule of Six: There should be at least six "heavy" atoms (like carbon or oxygen) for every energetic group (like an azide). In C₆H₁₁N₃O₄, there are 10 heavy atoms (6 C + 4 O) for one azide group, satisfying this rule and indicating it is relatively safe to handle.[30][32]

-

-

Handling Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[29]

-

Conduct all experiments in a well-ventilated fume hood.

-

Avoid contact with incompatible materials. Never use metal spatulas to handle azides, as this can form highly shock-sensitive heavy metal azides (e.g., with copper, lead, silver).[30][32] Use plastic or ceramic spatulas.

-

Avoid mixing azides with strong acids, which can form the highly toxic and explosive hydrazoic acid.[31]

-

Do not use halogenated solvents like dichloromethane or chloroform for azide reactions, as this can form explosive di- and tri-azidomethane.[30][31]

-

-

Storage and Disposal:

Conclusion

This compound is a meticulously designed chemical tool that offers a powerful combination of hydrophilicity, biocompatibility, and orthogonal reactivity. Its discrete PEG spacer provides precise control over molecular architecture, while its dual functional ends—a robust amine-reactive carboxylic acid and a bioorthogonal azide—enable the construction of complex, well-defined bioconjugates. By understanding the core principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this linker to advance the frontiers of drug delivery, diagnostics, and targeted therapeutics.

References

- Creative Biolabs. (n.d.). What are PEG Linkers?

- ADC Review. (n.d.). PEG Linkers.

- BroadPharm. (2020, December 11). What are PEG Linkers?

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.

- BenchChem. (2025). The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide.

- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.

- Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- Biopharma PEG. (n.d.). ADC Linkers.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Vector Labs. (n.d.). Amine Reactive.

- BroadPharm. (n.d.). PEG Azide, Azide linker, Click Chemistry tools.

- Biopharma PEG. (2019, November 7). PEGylation Reagents Selection Guide.

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety.

- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.

- JenKem Technology. (2024, July 30). Activated PEGs for Amine PEGylation.

- University of Iowa Environmental Health & Safety. (n.d.). Azide Compounds.

- Gelest. (n.d.). What are Heterobifunctional PEGylation Reagents?

- ChemicalBook. (2025, October 14). This compound.

- CD Bioparticles. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester.

- AxisPharm. (n.d.). This compound, CAS 882518-90-3.

- Karlsruhe Institute of Technology (KIT). (2021, October 8). Azide. Retrieved from Institute of Organic Chemistry, Bräse Group.

- BroadPharm. (n.d.). This compound, 882518-90-3.

- BenchChem. (2025). Technical Support Center: Stability and Handling of Azide-Containing Compounds.

- PubChem. (n.d.). Azido-PEG2-CH2CO2-NHS.

- BenchChem. (2025). Application Notes and Protocols for Protein Conjugation Using N-Azido-PEG-N'-Boc-PEG Linkers.

- BenchChem. (2025). Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry.

- BroadPharm. (n.d.). Azido-PEG2-acid, 1312309-63-9.

- Glycomindsynth. (n.d.). PEG Azide.

- MedchemExpress.com. (n.d.). Azide | Click Chemistry.

- Chem-Impex. (n.d.). 1-Amino-8-azido-3,6-dioxaoctane tosylate.

- AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions.

- Nagasaki, Y., et al. (2008). A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)

- ijrpr. (n.d.). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- BenchChem. (2025). A Comparative Guide to Azido-PEG10-CH2CO2-NHS Conjugates for Bioconjugation.

- Lumiprobe. (n.d.). Azide-PEG2-carboxylic acid.

- ChemicalBook. (n.d.). Azido-PEG2-acid synthesis.

- BenchChem. (2025). The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide.

- Chemie Brunschwig. (n.d.). Click chemistry reagents.

- Labinsights. (2023, May 8). Application of PEG In Click Chemistry.

- BenchChem. (2025). Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine).

- Biosynth. (n.d.). 8-Azido-3,6-Dioxaoctanoic Acid.

- Chem-Impex. (n.d.). 8-Azido-3,6-dioxaoctanoic acid cyclohexylammonium salt.

- Conju-Probe. (n.d.). Azido-PEG2-azide.

- BenchChem. (2025). The Strategic Application of Heterobifunctional Azido-PEG-Boc Linkers in Advanced Bioconjugation and Drug Development.

- Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol.

- TCI Chemicals. (n.d.). 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt.

Sources

- 1. What are Heterobifunctional PEGylation Reagents? - Gelest [technical.gelest.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Azido-3,6-Dioxaoctanoic Acid | 88518-90-3 | AXX-1905-PI [biosynth.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. labinsights.nl [labinsights.nl]

- 9. This compound | 882518-90-3 [chemicalbook.com]

- 10. This compound, CAS 882518-90-3 | AxisPharm [axispharm.com]

- 11. Azido-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. This compound, 882518-90-3 | BroadPharm [broadpharm.com]

- 13. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]

- 14. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 15. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 16. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

- 24. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 25. adcreview.com [adcreview.com]

- 26. benchchem.com [benchchem.com]

- 27. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 28. safety.fsu.edu [safety.fsu.edu]

- 29. benchchem.com [benchchem.com]

- 30. safety.pitt.edu [safety.pitt.edu]

- 31. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 32. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

An In-Depth Technical Guide to the Synthesis of Azido-PEG2-CH2CO2H

Introduction: The Versatility of Heterobifunctional PEG Linkers

In the landscape of bioconjugation and drug development, polyethylene glycol (PEG) linkers have become indispensable tools.[1][2] Their ability to enhance solubility, reduce immunogenicity, and prolong the circulatory half-life of conjugated biomolecules has revolutionized therapeutic strategies.[3] Among the vast array of PEG derivatives, heterobifunctional linkers, possessing two distinct reactive termini, offer a sophisticated level of control in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide focuses on the synthesis of a specific and highly versatile heterobifunctional PEG linker: Azido-PEG2-CH2CO2H (also known as 11-azido-3,6,9-trioxaundecanoic acid). This molecule incorporates a terminal azide group, a key player in bioorthogonal "click chemistry" reactions, and a carboxylic acid for stable amide bond formation with primary amines.[4][5][6] The discrete PEG2 spacer provides optimal length and hydrophilicity for many applications.

This document will provide a detailed, field-proven synthesis pathway for this compound, delving into the causality behind experimental choices and offering a self-validating protocol for researchers, scientists, and drug development professionals.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process starting from the readily available and inexpensive diethylene glycol. The core strategy involves:

-

Monofunctionalization and Azidation: Selective activation of one hydroxyl group of diethylene glycol to introduce the azide moiety.

-

Oxidation: Conversion of the remaining terminal hydroxyl group into a carboxylic acid.

This approach avoids the need for protecting groups on the carboxylic acid, streamlining the synthesis and improving overall yield.

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of 2-(2-Azidoethoxy)ethanol

This initial step focuses on the selective monofunctionalization of diethylene glycol. The key is to favor the formation of the mono-tosylated intermediate over the di-tosylated byproduct. This is achieved by the slow, controlled addition of the tosyl chloride to an excess of diethylene glycol.

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN3)

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Tosylation of Diethylene Glycol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylene glycol (3-5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents).

-

Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred diethylene glycol solution over 1-2 hours. The slow addition is critical to maximize the yield of the mono-tosylated product.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated diethylene glycol. This intermediate can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) but is often used crude in the next step.

-

-

Azidation:

-

Dissolve the crude mono-tosylated diethylene glycol in ethanol or DMF.

-

Add sodium azide (1.5-2 equivalents).[7]

-

Heat the reaction mixture to 80 °C and stir for 10-12 hours.[7]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(2-azidoethoxy)ethanol.[7]

-

Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain a clear oil.

-

Part 2: Oxidation to this compound

The selective oxidation of the primary alcohol in the presence of the azide group is a critical step. TEMPO-mediated oxidation is an excellent choice as it is highly selective for primary alcohols under mild conditions and avoids harsh oxidants that could react with the azide.[6]

Materials:

-

2-(2-Azidoethoxy)ethanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium bicarbonate (NaHCO3)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na2SO3)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

TEMPO-Catalyzed Oxidation:

-

Dissolve 2-(2-azidoethoxy)ethanol in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate and sodium bromide.

-

Add a catalytic amount of TEMPO (1-5 mol%).

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add sodium hypochlorite solution (1.1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C. The reaction is often characterized by a color change from orange/red to yellow.

-

Stir vigorously at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

-

Purification and Characterization

Due to the polar nature of the product, purification can be challenging. High-performance liquid chromatography (HPLC) is often the method of choice for obtaining high-purity material.

| Technique | Purpose | Typical Parameters |

| Column Chromatography | Initial purification of intermediates and final product. | Silica gel, gradient elution (e.g., hexanes/ethyl acetate, dichloromethane/methanol). |

| Reverse-Phase HPLC | High-purity final product purification. | C18 column, water/acetonitrile gradient with 0.1% trifluoroacetic acid. |

| NMR Spectroscopy (¹H, ¹³C) | Structural verification of intermediates and final product. | Confirmation of characteristic shifts for PEG backbone, azide-adjacent methylene, and carboxylic acid-adjacent methylene protons. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation. | Calculation of [M-H]⁻ or [M+Na]⁺ to confirm the exact mass. |

| FT-IR Spectroscopy | Functional group analysis. | Identification of characteristic stretches for the azide (around 2100 cm⁻¹) and carboxylic acid (broad O-H and C=O). |

Causality and Field-Proven Insights

-

Choice of Tosylation: Tosylates are excellent leaving groups, facilitating a clean SN2 reaction with the azide nucleophile. Mesylation is an alternative, but tosylates are often crystalline and easier to handle on a larger scale.

-

Excess Diethylene Glycol: Using an excess of the diol in the first step statistically favors the formation of the mono-substituted product, simplifying purification.

-

TEMPO/Bleach System: This oxidation system is highly selective for primary alcohols and operates under mild, basic conditions, which is crucial for preserving the azide functional group.[6] It is also a more environmentally benign alternative to chromium-based oxidants.[8][9]

-

pH during Extraction: The final product is a carboxylic acid. Therefore, it is crucial to acidify the aqueous layer after oxidation to protonate the carboxylate, rendering it soluble in organic solvents like ethyl acetate for efficient extraction.

Conclusion

The synthesis of this compound presented here is a robust and scalable pathway that provides access to a valuable heterobifunctional linker for advanced applications in drug delivery and bioconjugation. By understanding the rationale behind each step, from the selective monofunctionalization of diethylene glycol to the mild and efficient oxidation, researchers can confidently produce this key molecule with high purity and yield. The self-validating nature of the described protocols, combined with rigorous analytical characterization, ensures the reliability of this synthesis for demanding research and development environments.

References

-

CD Bioparticles. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of polyethylene glycol bis amine.

-

ResearchGate. (n.d.). Functionalization of PEG with azide groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. Retrieved from [Link]

-

Bio-Synthesis, Inc. (n.d.). PEGylation. Retrieved from [Link]

-

ACS Publications. (2019). One-Pot Synthesis of PEG–Poly(amino acid) Block Copolymers Assembling Polymeric Micelles with PEG-Detachable Functionality. Retrieved from [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link]

-

National Institutes of Health. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]

-

Glycomindsynth. (n.d.). PEG Azide. Retrieved from [Link]

-

Wikipedia. (n.d.). PEGylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Synthonix. (n.d.). 11-Azido-3,6,9-trioxaundecanoic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

-

Chem-Impex. (n.d.). 11-Azido-3,6,9-trioxaundecanoic acid cyclohexylamine. Retrieved from [Link]

Sources

- 1. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 2. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer CongenPharma [congenpharma.com]

- 3. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Convergence of Specificity and Functionality

An In-Depth Technical Guide on the Core Principles of Azido-PEG2-CH2CO2H in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry, a concept introduced by K.B. Sharpless, has fundamentally reshaped the landscape of chemical synthesis, bioconjugation, and materials science.[1][2][3] Its philosophy emphasizes reactions that are modular, high-yielding, and generate minimal byproducts, making them ideal for complex molecular assemblies.[3] Central to this paradigm is the azide-alkyne cycloaddition, a reaction renowned for its efficiency and bioorthogonality—the ability to proceed in complex biological environments without interfering with native processes.[4]

This guide focuses on a particularly versatile reagent: This compound . This heterobifunctional molecule embodies the core principles of modern bioconjugation, merging the precision of click chemistry with the advantageous physicochemical properties of polyethylene glycol (PEG). We will explore its structure, the mechanistic underpinnings of its reactivity in both copper-catalyzed and strain-promoted click chemistry, and its practical applications in scientific research and therapeutic development.

Chapter 1: Deconstructing this compound

This compound is a powerful molecular tool designed for elegant, multi-step conjugation strategies. Its structure can be dissected into three key functional components, each conferring a distinct advantage.

-

The Azide (N₃) Group : This is the bioorthogonal "handle" for click chemistry.[4] The azide is exceptionally stable under most biological conditions and highly selective in its reactivity, participating primarily in cycloaddition reactions with alkynes.[5][6] This selectivity is the cornerstone of its utility, preventing unwanted side reactions with the myriad of other functional groups present in biological systems.[4]

-

The Carboxylic Acid (-COOH) Group : Located at the opposite terminus, this group provides a classic and robust method for conjugation. It readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[7][8] This reaction is typically mediated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

The Polyethylene Glycol (PEG) Linker : The short, discrete PEG2 linker (two ethylene glycol units) serves as a hydrophilic spacer.[7] This PEG component is critical for several reasons:

-

Enhanced Solubility : It significantly increases the aqueous solubility of the molecule and any hydrophobic conjugates attached to it, a crucial factor for biological applications.[][10][11]

-

Biocompatibility and Reduced Immunogenicity : PEG is well-established as a non-toxic and non-immunogenic polymer, often used to create a "stealth" shield around therapeutic molecules to reduce immune recognition and prolong circulation time.[10][12][13][14]

-

Flexible Spacer : The linker provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede their interaction or function.[10]

-

Chapter 2: Reaction Mechanisms and Principles

The azide group of this compound is the gateway to two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is dictated by the experimental context, particularly the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential click reaction, known for its exceptional speed and high yield.[15] It involves the reaction between an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[16]

Mechanism : The reaction is not a true concerted cycloaddition but a stepwise process mediated by a copper(I) catalyst.[17] While several mechanistic pathways have been proposed, a dinuclear copper intermediate is now widely considered the kinetically favored pathway.[16] The essential steps are:

-

Formation of Copper-Acetylide : The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[18][]

-

Complexation and Cyclization : The azide coordinates to the copper center, bringing it into proximity with the acetylide. A subsequent cyclization step forms a six-membered copper-containing ring.[]

-

Protonation and Product Release : The intermediate undergoes rearrangement and protonation to release the stable triazole product and regenerate the Cu(I) catalyst.[]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[15][18]

Detailed Protocol: CuAAC Conjugation

This protocol describes the conjugation of an azide-functionalized protein to a terminal alkyne-containing fluorescent dye.

Materials:

-

Azide-functionalized protein (prepared via Step 1) in a compatible buffer (e.g., PBS, avoid Tris or phosphate buffers which can interfere with the catalyst). [20]* Alkyne-fluorophore (e.g., Alkyne-TAMRA), dissolved in DMSO.

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

-

Sodium Ascorbate solution (e.g., 250 mM in water, prepared fresh).

-

Copper-stabilizing ligand (e.g., THPTA), optional but recommended. [3] Procedure:

-

Preparation : In a microcentrifuge tube, add the azide-functionalized protein to its final desired concentration (e.g., 1-5 mg/mL).

-

Add Alkyne : Add a 5-10 fold molar excess of the alkyne-fluorophore stock solution to the protein solution. Mix gently.

-

Prepare Catalyst Premix : In a separate tube, prepare the catalyst premix. If using a ligand, add the CuSO₄ solution and the ligand solution first and mix. Then, add the freshly prepared sodium ascorbate solution. The solution should turn a faint yellow, indicating the formation of the Cu(I) complex.

-

Initiate Reaction : Add the catalyst premix to the protein/alkyne mixture. The final concentration of copper is typically 0.5-1 mM.

-

Incubation : Incubate the reaction at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.

-

Purification : Purify the final conjugate to remove excess reagents and catalyst. Size-exclusion chromatography or dialysis are common methods. [21]7. Validation : Confirm conjugation using SDS-PAGE (a shift in molecular weight will be observed) and UV-Vis spectroscopy to determine the degree of labeling. [20]

Chapter 4: Trustworthiness and Troubleshooting

A robust protocol is a self-validating one. Successful conjugation should always be confirmed analytically. However, failed or low-yield reactions are a common challenge.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Inactive Copper Catalyst : The active Cu(I) is easily oxidized to inactive Cu(II) by oxygen. [20] | Degas all solutions thoroughly. Prepare the sodium ascorbate solution immediately before use. Consider using a copper-stabilizing ligand. [3][20] |

| Poor Reagent Quality : Azide or alkyne reagents may have degraded. | Use fresh reagents and store them properly according to the manufacturer's instructions. [20] | |

| Incorrect Stoichiometry : Insufficient excess of one reagent may not drive the reaction to completion. | Optimize the molar ratio of alkyne to azide. An excess of the less precious component (often 5-20x) is recommended. [20][22] | |

| Multiple Products or Smearing on Gel | Protein Aggregation : High concentrations of organic solvent (from reagent stocks) or the catalyst can cause protein precipitation. | Keep the final concentration of solvents like DMSO below 10%. Ensure proper mixing. [23] |

| Non-specific Staining/Binding | Ensure purification is thorough to remove all unreacted fluorescent labels or other reporter molecules. | |

| Inconsistent Results | Incompatible Buffer : Buffers containing chelators (like Tris) or high concentrations of phosphates can interfere with the copper catalyst. [20] | Use compatible buffers such as PBS or HEPES. |

| pH Issues : The reaction is optimal in a pH range of 4 to 12. [15] | Verify the pH of your reaction buffer is within the optimal range. |

Chapter 5: Applications in Drug Development and Research

The unique properties of this compound make it an invaluable tool in modern pharmaceutical and biological research.

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. [10][12][24]The PEG component helps to improve the ADC's solubility and pharmacokinetic profile, while the stable triazole linkage ensures the payload remains attached until it reaches the target cell. [12][25]* PROTACs (Proteolysis Targeting Chimeras) : This linker is ideal for synthesizing PROTACs, which are heterobifunctional molecules that bring a target protein and an E3 ligase into proximity to induce degradation of the target. [23][26]* Biomolecule Labeling : It enables the straightforward attachment of imaging agents (fluorescent dyes, radiolabels) or affinity tags (biotin) to proteins, nucleic acids, or other biomolecules for detection and purification. [27][24]* Surface Modification : The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics, biosensors, and materials science. [28]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated building block that provides a reliable bridge between disparate molecular worlds. By combining the biocompatibility and solubility-enhancing properties of PEG with the orthogonal reactivity of both an amine-reactive carboxylic acid and an azide click handle, it offers researchers a high degree of control and flexibility. Understanding the core principles behind its design and the mechanisms of its reactivity is paramount to harnessing its full potential in creating next-generation therapeutics, diagnostics, and research tools.

References

- BenchChem. (n.d.). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- BenchChem. (2025). troubleshooting failed click chemistry reactions on oligonucleotides.

- Pollock, S. B., et al. (2012). Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition. ACS Macro Letters.

- MDPI. (2025). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- BenchChem. (2025). The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide.

- Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine.

- ChemPep. (n.d.). Overview of PEG Linkers.

- BroadPharm. (n.d.). PEG Azide, Azide linker, Click Chemistry tools.

- BOC Sciences. (2025). PEG for drug development.

- MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields.

- Royal Society of Chemistry. (n.d.). An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent.

- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.

- PubMed. (2012). The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: A Quantum Mechanical Investigation.

- Creative Biolabs. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- ADC Review. (2019). What is Click Chemistry?.

- BenchChem. (2025). Common issues with DBCO-azide click chemistry reactions.

- BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG5-Boc.

- Biopharma PEG. (2019). FDA Approved PEGylated Drugs By 2025.

- BroadPharm. (n.d.). Azide.

- Society For Biomaterials. (n.d.). The Strain-Promoted Alkyne-Azide Cycloaddition Reaction as a Cross-Linker for Making Poly(Ethylene Glycol) Hydrogels for Cell Th.

- Wiley Online Library. (2023). PEGylated therapeutics in the clinic.

- Biopharma PEG. (2022). PEG Linkers & Their Applications.

- ResearchGate. (2012). (PDF) Strain-Promoted Cross-Linking of PEG-Based Hydrogels via Copper-Free Cycloaddition.

- Biopharma PEG. (n.d.). Applications of PEG Linkers.

- MedchemExpress. (n.d.). Azide | Click Chemistry.

- CD Bioparticles. (n.d.). This compound.

- AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Reddit. (2024). Click Reaction Looking Weird? : r/Chempros.

- AxisPharm. (n.d.). This compound, CAS 882518-90-3.

- ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?.

- BroadPharm. (n.d.). This compound, 882518-90-3.

- AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions.

- AAT Bioquest. (2024). What are the limitations of click chemistry?.

- Glyco MindSynth. (n.d.). This compound.

- BenchChem. (2025). An Introduction to Click Chemistry: A Technical Guide for Novice Researchers.

- Labinsights. (2023). Application of PEG In Click Chemistry.

- ijrpr. (n.d.). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- BenchChem. (2025). A Comparative Guide to Azido-PEG10-CH2CO2-NHS Conjugates for Bioconjugation.

- Wikipedia. (n.d.). Click chemistry.

- Elabscience. (n.d.). Bioconjugation application notes.

- TCI Chemicals. (n.d.). Bioconjugation Reagents.

- BroadPharm. (n.d.). Protocols.

- ACS Publications. (2021). Introduction: Click Chemistry.

- National Institutes of Health. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design.

- National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. Azide | BroadPharm [broadpharm.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. This compound, CAS 882518-90-3 | AxisPharm [axispharm.com]

- 10. chempep.com [chempep.com]

- 11. adcreview.com [adcreview.com]

- 12. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 13. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 14. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 25. purepeg.com [purepeg.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. labinsights.nl [labinsights.nl]

- 28. ijrpr.com [ijrpr.com]

A Technical Guide to the Carboxylic Acid Functionality in Azido-PEG2-CH2CO2H: A Cornerstone of Modern Bioconjugation

Abstract

Azido-PEG2-CH2CO2H stands as a quintessential heterobifunctional linker in the toolbox of researchers, scientists, and drug development professionals. Its power lies in its tripartite structure: a bioorthogonal azide group, a solubilizing polyethylene glycol (PEG) spacer, and a versatile carboxylic acid terminus. While the "click" functionality of the azide often garners significant attention, the carboxylic acid is the lynchpin for a vast array of conjugation strategies, particularly for the covalent attachment to proteins and other amine-bearing molecules. This in-depth guide elucidates the core function of the carboxylic acid moiety, delving into the chemical principles of its activation, the critical parameters governing its reactivity, and its strategic role in designing complex bioconjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced biomaterials.

The Molecular Architecture: A Symphony of Function

This compound is a molecule designed with purpose. Each component serves a distinct, yet synergistic, role. To appreciate the function of the carboxylic acid, one must first understand its context within the molecular framework.

-

The Azide (N₃) Group: This is the "bioorthogonal" handle. Azides are exceptionally stable in biological systems and do not react with native functional groups.[1] Their specific reactivity is reserved for "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly efficient and specific ligation to alkyne-modified molecules.[2][3][4]

-

The PEG2 Spacer (-CH₂CH₂O)₂: The short, discrete diethylene glycol spacer imparts critical physicochemical properties. It enhances aqueous solubility, provides a flexible connection to reduce steric hindrance between conjugated partners, and can help minimize the immunogenicity of the resulting conjugate.[5][6]

-

The Carboxylic Acid (-CH₂CO₂H): This terminal carboxyl group is the primary focus of this guide. It is a versatile chemical handle that, following activation, serves as the primary attachment point for a wide range of nucleophiles, most importantly the primary amines found in biomolecules.[7][8]

Caption: Molecular components of this compound.

The Core Mechanism: Activating the Carboxylic Acid for Amine Coupling

A carboxylic acid is not inherently reactive toward amines under physiological conditions. The cornerstone of its utility lies in its chemical activation, most commonly achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[9][10] This process transforms the carboxyl group into a highly reactive intermediate that readily couples with primary amines to form a stable amide bond.

The Two-Step Activation and Coupling Pathway:

-

Carboxyl Activation: EDC reacts with the carboxylic acid group to form a highly unstable O-acylisourea intermediate. This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and render the process inefficient.[10][11]

-

NHS Ester Formation: To combat this instability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[10][12] This two-step activation provides a more controlled and efficient conjugation process.

The final step is the nucleophilic attack by a primary amine (e.g., from a lysine residue on a protein) on the NHS ester, forming a robust and stable amide bond and releasing NHS as a byproduct.

Caption: The EDC/NHS reaction pathway for carboxylic acid activation.

Causality in Experimental Design: Mastering the Critical Parameters

Theoretical knowledge of the reaction mechanism is insufficient for success in the laboratory. Achieving high-yield, reproducible conjugations requires a deep understanding of the causality behind key experimental parameters.

The Primacy of pH Control

The pH of the reaction buffer is the single most critical variable in EDC/NHS chemistry. The optimal pH for activation differs from the optimal pH for coupling, creating a delicate balance that must be managed.

-

Activation (pH 4.5 - 6.0): The reaction of EDC with a carboxyl group is most efficient in a slightly acidic environment.[13][14] This is because the carbodiimide activation mechanism is favored at a pH that keeps the carboxyl group protonated and reactive. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are ideal for this step as they lack primary amines and buffer effectively in this range.[13]

-

Coupling (pH 7.2 - 8.5): The subsequent reaction of the NHS ester with a primary amine requires the amine to be in its deprotonated, nucleophilic state (-NH₂). This is favored at a pH above the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5). A common compromise is pH 7.2-8.5, which provides a sufficient concentration of reactive amine without excessively accelerating the competing hydrolysis of the NHS ester.[13][15]

The Competing Reaction: NHS Ester Hydrolysis

The primary side reaction that diminishes conjugation efficiency is the hydrolysis of the NHS ester, which regenerates the carboxylic acid.[12] The rate of this hydrolysis is highly pH-dependent, increasing significantly with rising pH.[16][17]

| pH Value | Effect on Amine Reactivity | Effect on NHS Ester Stability | Half-life of NHS Ester (Typical) | Recommendation |

| < 6.0 | Low (amines are protonated) | High | Several hours | Ideal for activation step in a two-step protocol.[13] |

| 7.0 - 7.5 | Moderate | Moderate | ~1 hour | A common compromise for one-pot reactions.[16][18] |

| 8.0 - 8.5 | High (amines are deprotonated) | Low | 10-20 minutes | Ideal for the coupling step in a two-step protocol; requires prompt action.[15][17] |

| > 9.0 | Very High | Very Low | Minutes | Generally avoided due to rapid hydrolysis.[16][18] |

Data synthesized from multiple sources.[12][13][15][16][17][18]

Protocol Strategy: One-Step vs. Two-Step Coupling

Based on the conflicting pH optima, two primary protocols have been established:

-

One-Step Protocol: All components (carboxyl-linker, EDC, NHS, and amine-molecule) are mixed together in a single buffer, typically at a compromise pH of 7.2-7.5. This method is simpler but can be less efficient due to competing hydrolysis and potential for EDC-mediated cross-linking of the target protein if it also contains exposed carboxyl groups.

-

Two-Step Protocol (Recommended): This is the self-validating and more robust method.

-

The carboxylic acid linker is first activated with EDC/NHS in an amine-free buffer at pH 5.0-6.0.

-

Excess EDC and byproducts are removed (e.g., via a desalting column), and the buffer is exchanged for a coupling buffer at pH 7.2-8.0.

-

The amine-containing molecule is then added to the activated NHS-ester linker to initiate the coupling reaction.[13][19]

-

This two-step approach maximizes the efficiency of both the activation and coupling steps while minimizing side reactions.

Orthogonal Chemistry: The Heterobifunctional Advantage

The true power of this compound is realized through the concept of orthogonal reactivity. The carboxylic acid and the azide are orthogonal functional groups, meaning their respective reactions occur under mutually exclusive conditions and do not interfere with one another.[4]

-

Carboxylic Acid Reactivity: Activated by EDC/NHS, targets primary amines.

-

Azide Reactivity: Activated by a copper(I) catalyst or strain, targets alkynes.

This orthogonality allows for sequential or programmed conjugation. A researcher can first attach the linker to a protein's lysine residues via its carboxylic acid and then, in a separate step, use the azide to "click" on a reporter molecule (like a fluorophore), a cytotoxic drug, or another biomolecule.[2][20]

Caption: Orthogonal reaction scheme for Azido-PEG-COOH.

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation to a Protein

This protocol describes the covalent attachment of this compound to primary amines (lysine residues) on a target protein.

Materials:

-

This compound

-

Target Protein (in an amine-free buffer like PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of the protein in PBS.

-

Immediately before use, prepare 10 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[21]

-

-

Activation of Carboxylic Acid (Step 1):

-

In a microcentrifuge tube, combine 10-20 molar equivalents of the this compound stock solution with EDC and Sulfo-NHS (use a 2:1 molar ratio of EDC:Sulfo-NHS relative to the linker).

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

-

Buffer Exchange (Optional but Recommended):

-

To remove excess EDC and byproducts, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS). Collect the eluate containing the activated linker. This step must be performed quickly as the NHS ester will begin to hydrolyze.

-

-

Conjugation to Protein (Step 2):

-

Immediately add the activated linker solution (or eluate from step 3) to the protein solution. A common molar excess is 20-50 fold linker-to-protein, but this must be optimized.

-

Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any remaining unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by subjecting the reaction mixture to dialysis, size-exclusion chromatography (SEC), or repeated buffer exchange using a desalting column equilibrated with a suitable storage buffer.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent "click" reaction of the azide-functionalized protein from Protocol 1 with an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein conjugate

-

Alkyne-containing molecule (e.g., Alkyne-Fluorophore)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (water-soluble)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock of the alkyne molecule in DMSO.

-

Prepare a 50 mM stock of CuSO₄ in water.

-

Prepare a 100 mM stock of Sodium Ascorbate in water (must be made fresh).

-

Prepare a 50 mM stock of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 1-5 mg/mL in PBS.

-

Add the alkyne-molecule to a final concentration of 5-10 molar equivalents over the protein.

-

Prepare the catalyst premix: combine the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let stand for 2 minutes.[22]

-

Add the CuSO₄/THPTA catalyst complex to the protein solution (final concentration ~1 mM).

-

Initiate the reaction by adding the fresh Sodium Ascorbate solution (final concentration ~5 mM).

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorophore.

-

-

Purification:

-

Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

-

Conclusion

The carboxylic acid in this compound is far more than a simple terminus; it is a highly adaptable and controllable gateway for bioconjugation. Its function is predicated on a well-understood, yet parameter-sensitive, activation mechanism using EDC/NHS chemistry. By mastering the interplay of pH, stoichiometry, and reaction strategy, researchers can leverage this group to form stable amide bonds with a vast array of amine-containing molecules. This capability, combined with the orthogonal reactivity of the distal azide group, cements the role of this compound as an indispensable tool for constructing the sophisticated, multifunctional bioconjugates required to advance therapeutics, diagnostics, and materials science.

References

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Bioorthogonal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS.... Retrieved from [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Retrieved from [Link]

-

ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Retrieved from [Link]

-

ResearchGate. (n.d.). pH dependence of the rate of EDC hydrolysis. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

-

National Institutes of Health. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Retrieved from [Link]

-

ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enhancing conjugation rate of antibodies to carboxylates. Retrieved from [Link]

-

PubMed Central. (n.d.). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation. Retrieved from [Link]

-

AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from [Link]

-

NSP-Functional Polymers & Copolymers. (n.d.). Azide amine-PEG-COOH. Retrieved from [Link]

-

PubMed. (n.d.). Protein carboxyl amidation increases the potential extent of protein polyethylene glycol conjugation. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG Carboxylic Acid | COOH PEG | Acid Linkers. Retrieved from [Link]

-

ACS Publications. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

-

AxisPharm. (2024). Protocol for PEG Acid Reagents. Retrieved from [Link]

Sources

- 1. What is bioorthogonal chemistry? | AAT Bioquest [aatbio.com]

- 2. bioclone.net [bioclone.net]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Azido-PEG2-acid, 1312309-63-9 | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. echemi.com [echemi.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 20. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 21. axispharm.com [axispharm.com]

- 22. broadpharm.com [broadpharm.com]

Foreword: The Strategic Imperative of Linker Technology

An In-depth Technical Guide to the Azido-PEG2-CH2CO2H Linker

In the landscape of advanced therapeutics and diagnostics, the covalent linkage of distinct molecular entities is no longer a mere synthetic afterthought but a central pillar of rational design. The performance of complex biologics, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), is critically dependent on the linker that connects their constituent parts. It is this linker that dictates solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. Among the vast arsenal of chemical tools available, heterobifunctional linkers have emerged as particularly powerful assets. This guide provides a deep, technical dive into a quintessential example: This compound , a molecule engineered for precision, versatility, and biocompatibility.

Chapter 1: Deconstructing this compound: A Molecule of Strategic Importance

This compound is a heterobifunctional, discrete Polyethylene Glycol (dPEG®) linker. Its structure is elegant in its simplicity, yet each component is deliberately chosen to impart specific, synergistic functionalities. This molecule features three key domains: a terminal azide group, a terminal carboxylic acid, and a two-unit polyethylene glycol spacer.

Physicochemical Profile

A clear understanding of a linker's fundamental properties is the prerequisite for its successful application.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2][3] |

| CAS Number | 882518-90-3 | [2][4][5] |

| Purity | ≥95% - 98% | [1][2][6] |

| Solubility | Water, DMSO, DMF | [5][7] |

| Storage | -20°C | [1][5] |

The Bioorthogonal Handle: The Azide Terminus (–N₃)

The azide group is the cornerstone of this linker's utility in "click chemistry".[8][9] This class of reactions is prized for its high efficiency, specificity, and biocompatibility.[10] The azide group's key feature is its bioorthogonality; it is essentially inert to the vast majority of functional groups found in biological systems, preventing unwanted side reactions.[11]

It participates in two primary forms of azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable 1,4-disubstituted triazole ring. While powerful, the requirement for a copper catalyst can be a limitation in cellular applications due to potential cytotoxicity.[12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction obviates the need for a toxic catalyst by using a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][12] The release of ring strain drives the reaction forward, making it ideal for conjugations in living systems.[12]

The Versatile Anchor: The Carboxylic Acid Terminus (–CH₂CO₂H)